![molecular formula C18H14N4O2S B2388306 6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide CAS No. 1021260-28-5](/img/structure/B2388306.png)
6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide
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Overview
Description
6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide, also known as MITC, is a chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent.
Scientific Research Applications
Synthesis and Biological Activity
The synthetic routes and biological activities of compounds related to imidazo[2,1-b]thiazoles have been extensively studied. For instance, the synthesis of new imidazo[1,2-a]pyridines substituted at the 3-position aimed at potential antiulcer agents showcases the methodological advancements in the domain (Starrett et al., 1989). While these compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties, highlighting the therapeutic potential of imidazo[2,1-b]thiazole derivatives in mitigating gastric injuries.
Anti-inflammatory and Cytotoxic Activities
Research on 6-(hydroxyphenyl)imidazo[2,1-b]thiazoles related to levamisole indicates that these compounds exhibit inhibitory effects on in vitro neutrophil activation, which includes locomotion induced by chemoattractants, superoxide generation, and lysozyme degranulation (Andreani et al., 2000). This suggests their potential as anti-inflammatory agents.
Furthermore, novel N-pyridinyl-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)acetamide derivatives were synthesized and evaluated for their cytotoxicity against human cancer cell lines, including HepG2 and MDA-MB-231, indicating the anticancer potential of such compounds (Ding et al., 2012).
Optical Properties and Material Sciences
The one-pot synthesis of 1,3-diarylated imidazo[1,5-a]pyridine derivatives, characterized by spectroscopic and crystallographic techniques, reveals the relationship between chemical structures and optical properties. These compounds exhibit remarkable Stokes' shift range and quantum yields, suggesting their applicability in luminescent materials (Volpi et al., 2017).
Antiprotozoal and Antituberculosis Agents
Imidazo[1,2-a]pyridines and related structures have also been explored for their antiprotozoal and antituberculosis activities. Novel dicationic imidazo[1,2-a]pyridines showed strong DNA affinities and significant in vitro and in vivo activities against trypanosomal and Plasmodium falciparum infections (Ismail et al., 2004). Additionally, imidazo[1,2-a]pyridine carboxamides with N-(2-phenoxyethyl) moieties have been synthesized as new antitubercular agents, displaying excellent in vitro activity against drug-susceptible and multidrug-resistant Mycobacterium tuberculosis strains (Wu et al., 2016).
Mechanism of Action
Target of Action
Compounds with similar structures, such as imidazo[1,2-a]pyridines, have been found to be valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry .
Mode of Action
The direct functionalization of similar compounds, like imidazo[1,2-a]pyridines, has been considered as one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives .
Biochemical Pathways
Compounds with similar structures have been used in various research areas, from materials science to the pharmaceutical field .
Result of Action
Compounds with similar structures have shown submicromolar to nanomolar inhibitory activity against multiple cancer cell lines .
Action Environment
The synthesis of similar compounds has been carried out for applications where organic optical function materials are required .
properties
IUPAC Name |
6-(3-methoxyphenyl)-N-pyridin-2-ylimidazo[2,1-b][1,3]thiazole-3-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O2S/c1-24-13-6-4-5-12(9-13)14-10-22-15(11-25-18(22)20-14)17(23)21-16-7-2-3-8-19-16/h2-11H,1H3,(H,19,21,23) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSAQKMGGMHLNBB-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C2=CN3C(=CSC3=N2)C(=O)NC4=CC=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-(3-methoxyphenyl)-N-(pyridin-2-yl)imidazo[2,1-b]thiazole-3-carboxamide |
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